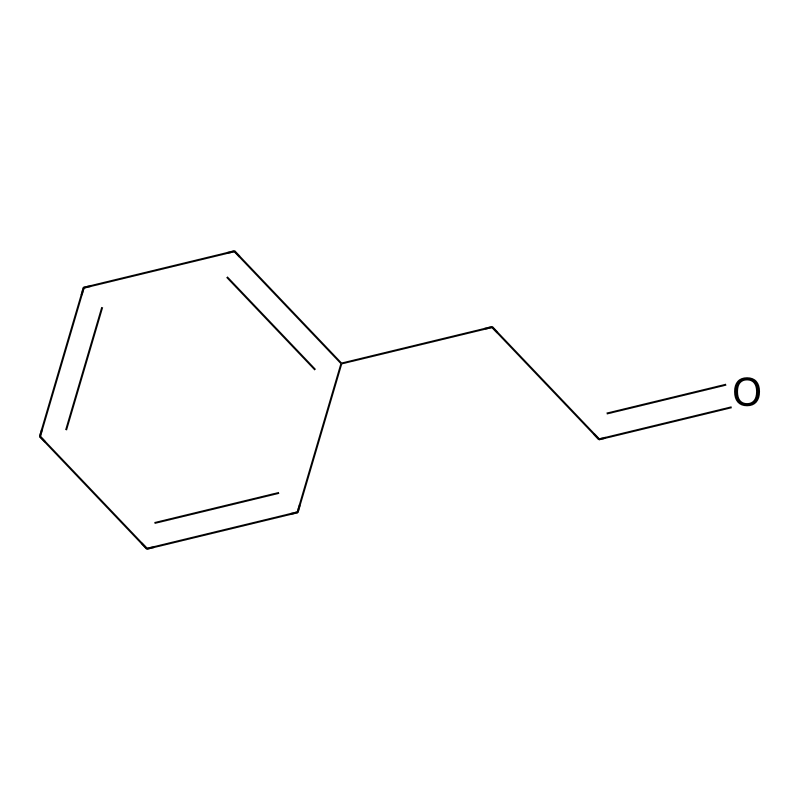

Phenylacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 mL in 2 mL 80% ethanol (in ethanol)

Synonyms

Canonical SMILES

Fragrance Chemistry

Phenylacetaldehyde is a crucial building block in fragrance research due to its contribution to floral and honey-like scents []. Scientists utilize it to understand the olfactory system's response to specific aromatic components. This knowledge helps create more complex and desirable fragrances for perfumes, cosmetics, and other applications [].

Food Science Research

Food scientists use phenylacetaldehyde to investigate flavor profiles and develop new food products. Its presence in various foods like honey, strawberries, and cocoa beans makes it a valuable tool for understanding how these flavors develop and interact with other ingredients [2].

Insect Attractant Studies

Phenylacetaldehyde's role as a potent moth attractant makes it a subject of research in pest control. Scientists study its chemical structure and interaction with insect olfactory receptors to develop efficient traps and repellents [2]. This research holds promise for developing more targeted and environmentally friendly pest management strategies.

Biological Pathway Investigations

Phenylacetaldehyde is a key intermediate in the metabolic pathway for the amino acid phenylalanine. Researchers study its role in this pathway to understand various biological processes, including protein synthesis and neurotransmitter production. This knowledge can provide insights into human health and disease development.

Organic Synthesis Applications

Phenylacetaldehyde serves as a valuable starting material for the synthesis of more complex organic molecules. Researchers utilize it to create pharmaceuticals, pesticides, and other functional materials []. Its well-defined chemical properties and reactivity make it a versatile tool for organic chemists.

Phenylacetaldehyde is an organic compound characterized by its chemical formula and a molecular weight of approximately 120.15 g/mol. It is classified as an aldehyde, specifically an aromatic aldehyde, featuring a phenyl group attached to an acetaldehyde moiety. This compound is naturally occurring, derived primarily from the amino acid phenylalanine, and is found in various natural sources, including chocolate, flowers, and certain insect pheromones. Its aroma is often described as sweet and floral, making it a valuable ingredient in the fragrance industry .

Phenylacetaldehyde interacts with various biological systems. Here are two notable mechanisms:

- Fragrance perception: In insects, phenylacetaldehyde acts as an olfactory attractant. It binds to specific olfactory receptors, triggering neural responses that guide them towards flowers or food sources containing the compound.

- Antimicrobial activity: Studies suggest phenylacetaldehyde may possess antimicrobial properties against certain bacteria and fungi. The exact mechanism is still under investigation but might involve disrupting microbial cell membranes.

- Oxidation: It can be readily oxidized to form phenylacetic acid. This transformation can occur via various enzymatic pathways as well as through thermal reactions .

- Aldol Condensation: The compound can undergo aldol condensation reactions, leading to the formation of various products that serve as Michael acceptors and donors .

- Maillard Reaction: Phenylacetaldehyde can be formed through the Maillard reaction between glucose and phenylalanine, particularly under heating conditions such as steaming .

Phenylacetaldehyde exhibits notable biological activities. It serves as a metabolite in various organisms, including humans and yeast. In yeast, it plays a role in the phenylalanine metabolism pathway. The compound has been identified as potentially toxic, particularly at higher concentrations. Additionally, it has been implicated in the flavor profile of certain foods and is recognized for its role in attracting specific insect species .

Various methods are employed to synthesize phenylacetaldehyde:

- Dehydrogenation of 2-Phenylethanol: This method utilizes silver or gold catalysts to convert 2-phenylethanol into phenylacetaldehyde.

- Wacker Oxidation: Styrene can be oxidized using aqueous mercury(II) sulfate to yield phenylacetaldehyde.

- Strecker Degradation: This process involves the degradation of phenylalanine, leading to the formation of phenylacetaldehyde.

- Darzens Reaction: A reaction between benzaldehyde and chloroacetate esters can also produce this compound .

Phenylacetaldehyde has diverse applications across various fields:

- Fragrance Industry: It is widely used in perfumes and scented products due to its pleasant aroma.

- Flavoring Agent: The compound is added to food products for its sweet flavor profile.

- Polymer Synthesis: It acts as a rate-controlling additive in polyester production.

- Natural Medicine: Phenylacetaldehyde has been associated with antibiotic properties in maggot therapy .

Research indicates that phenylacetaldehyde interacts with various biological systems. For instance, it has been shown to be a secondary metabolite of styrene exposure, which raises concerns regarding its potential toxicity. Additionally, studies highlight its role as a flavor-active compound during food processing, particularly through thermal reactions that enhance its production .

Phenylacetaldehyde shares similarities with several other compounds, particularly those within the aldehyde family. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde; primarily used in flavoring and fragrances. |

| 2-Phenylethanol | C₈H₁₀O | Alcohol form; often converted into phenylacetaldehyde via dehydrogenation. |

| Vanillin | C₈H₈O₃ | Contains a methoxy group; known for its use in flavoring and fragrance. |

| Salicylaldehyde | C₇H₆O₂ | Contains a hydroxyl group; used in perfumes and pharmaceuticals. |

| Acetophenone | C₈H₈O | Ketone structure; utilized in fragrances and as a solvent. |

Phenylacetaldehyde's unique characteristic lies in its dual role as both a flavoring agent and a biosynthetic intermediate derived from phenylalanine metabolism, distinguishing it from other aromatic aldehydes .

Phenylacetaldehyde (C(8)H(8)O) is an aromatic aldehyde characterized by a benzene ring attached to an acetaldehyde moiety. Its systematic IUPAC name is 2-phenylethanal, reflecting its structure as an ethanal derivative with a phenyl group at the second carbon. Common synonyms include hyacinthin, α-tolualdehyde, and benzeneacetaldehyde, with CAS registry number 122-78-1.

Table 1: Key Identifiers of Phenylacetaldehyde

Historical Discovery and Early Applications

Phenylacetaldehyde was first synthesized in 1882 by German chemists Erlenmeyer and Lipp via the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia. Early applications centered on its role in fragrance synthesis due to its honey-like and floral aroma (e.g., hyacinth and rose notes). By the early 20th century, it became a key ingredient in perfumery and flavored products.

Industrial uses expanded in the mid-20th century, including:

- Polymer production: As a rate-controlling additive in polyester synthesis.

- Aspartame precursor: Historically used in the Strecker reaction to synthesize phenylalanine, a component of the artificial sweetener aspartame.

Natural Occurrence in Biological Systems

Phenylacetaldehyde is biosynthesized from phenylalanine via enzymatic pathways involving decarboxylation and oxidation. It occurs naturally in:

- Plants: Flowers (e.g., chicory, Lecythis usitata), buckwheat, and cocoa.

- Insects: Serves as a floral attractant for Lepidoptera (e.g., cabbage looper moths) and a component of pheromone blends.

- Microbial metabolism: Produced by Saccharomyces cerevisiae and Escherichia coli as a metabolic byproduct.

Table 2: Natural Sources and Biological Roles

Industrial Synthesis Routes

Styrene Oxide Isomerization Processes

Styrene oxide isomerization represents one of the most efficient and widely studied routes for phenylacetaldehyde production. This acid-catalyzed reaction involves the rearrangement of styrene oxide to form phenylacetaldehyde through ring-opening of the epoxide functionality [1] [2]. The process has been extensively investigated using various heterogeneous catalysts under both gas-phase and liquid-phase conditions.

Gas-Phase Isomerization Systems

Gas-phase isomerization using zeolite catalysts has demonstrated exceptional selectivity for phenylacetaldehyde formation. Studies using HZSM-5 zeolite catalysts have achieved phenylacetaldehyde yields of approximately 92% at 300°C [1]. The gas-phase process offers several advantages including higher catalytic stability, reduced catalyst deactivation through coke formation, and improved product selectivity. Research has shown that the reaction demonstrates optimal performance at around 300°C with lower feed rates and higher carrier gas flow rates to minimize secondary reactions [1].

The mechanism involves acid-catalyzed ring-opening of the three-membered epoxide ring, where the Brønsted acid sites of the zeolite protonate the oxygen atom of styrene oxide, facilitating nucleophilic attack by water molecules and subsequent rearrangement to form the aldehyde product [3]. Product inhibition studies have revealed that phenylacetaldehyde can undergo aldol condensation reactions leading to dimeric species that contribute to catalyst deactivation [1].

Liquid-Phase Heterogeneous Catalysis

Liquid-phase isomerization systems have employed various supported acid catalysts with notable success. Silica-supported phosphotungstic acid (H₃PW₁₂O₄₀) has emerged as a highly effective catalyst system, achieving 92% phenylacetaldehyde yield at 97% styrene oxide conversion under mild conditions at 60°C [2]. This heteropoly acid catalyst demonstrates several key advantages including low catalyst loading, excellent recyclability without leaching, and operation under environmentally benign conditions using cyclohexane as solvent.

The phosphotungstic acid system operates through a mechanism involving the strongest Keggin-type heteropoly acid, which provides exceptional activity for epoxide ring-opening reactions [2]. The catalyst turnover number reaches 19,600, demonstrating high catalytic efficiency suitable for industrial applications. The heterogeneous nature of the catalyst facilitates easy recovery and reuse without significant activity loss over multiple cycles.

Catalytic Dehydrogenation of 2-Phenylethanol

The catalytic dehydrogenation of 2-phenylethanol represents another significant industrial route for phenylacetaldehyde synthesis. This approach has been extensively studied using both silver and gold-based catalyst systems under various reaction conditions [4] [5].

Silver-Catalyzed Dehydrogenation

Silver-based catalysts have demonstrated exceptional performance in 2-phenylethanol dehydrogenation reactions. Research has shown that supported silver catalysts can achieve selectivities exceeding 96% for acetaldehyde formation at temperatures ranging from 280-350°C [6]. The silver catalytic system operates through a mechanism involving hydrogen abstraction from the alcohol functionality, followed by rapid desorption of the aldehyde product to prevent over-oxidation.

Studies have revealed that the catalytic activity of silver systems can be enhanced through the addition of promoters and optimization of support materials. Silica-supported silver catalysts prepared by impregnation methods demonstrate high activity when used in combination with nanosized ceria, which provides a collaborative effect through direct physical contact while preventing catalyst leaching [7]. The optimal performance is achieved when silver catalysts are calcined at 500°C for short durations to maintain appropriate particle size and dispersion.

Gold-Catalyzed Oxidation Systems

Gold nanoparticle catalysts have shown remarkable activity in 1-phenylethanol oxidation under mild conditions using various oxidants including tert-butyl hydroperoxide and molecular oxygen [8] [9]. Research has demonstrated that Au/TiO₂-based catalysts modified with lanthana or ceria exhibit superior performance compared to unmodified systems.

The catalytic mechanism involves the activation of alcohol molecules on cationic gold sites (Au⁺/Auᵈ⁺), which have been confirmed through density functional theory calculations as the active centers for alcohol adsorption and activation [9]. Studies have shown that catalysts with 4% gold loading and hydrogen pretreatment demonstrate the highest activity in oxidation reactions using tert-butyl hydroperoxide, while 0.5% gold catalysts with oxidative pretreatment show optimal performance under aerobic conditions.

The gold catalyst systems offer several advantages including operation under mild conditions (30-400°C), high selectivity for aldehyde products, and excellent recyclability. X-ray photoelectron spectroscopy analysis has confirmed that the cationic nature of gold active sites is crucial for maintaining catalytic activity throughout multiple reaction cycles [10].

Palladium-Mediated Oxidation Systems

Palladium-catalyzed oxidation represents a sophisticated approach for phenylacetaldehyde synthesis, particularly through styrene oxidation pathways. This methodology has gained significant attention due to its potential for high selectivity and the development of more sustainable oxidation processes [11].

Wacker-Type Oxidation Processes

Palladium-catalyzed Wacker-type oxidation of styrene has been extensively developed for phenylacetaldehyde production. Research has demonstrated that cationic palladium(II) complexes, particularly [(PBO)Pd(NCMe)₂][OTf]₂ systems, can achieve high selectivity toward aldehyde products when using hydrogen peroxide as the oxidant.

Mechanistic studies have revealed that the reaction proceeds through hydrogen peroxide binding to palladium(II), followed by styrene coordination to generate a palladium-alkylperoxide intermediate. This intermediate can liberate acetophenone through competitive processes, one involving a palladium enolate intermediate previously unobserved in olefin oxidation reactions. The form of the oxidant plays a crucial role in determining the reaction pathway, with hydrogen peroxide favoring different mechanistic routes compared to tert-butyl hydroperoxide.

Supported Palladium Catalyst Systems

Novel supported palladium catalysts have been developed using surface-modified mesoporous silica and graphene oxide functionalized with 3-aminopropyltriethoxysilane and m-phenylenedicarboxaldehyde. These heterogeneous catalyst systems demonstrate excellent performance in styrene oxidation using hydrogen peroxide while maintaining catalyst stability and recyclability.

The supported palladium systems offer several key advantages including prevention of palladium black formation during reaction, effective promotion of the redox cycle of the active component through bidentate ligand grafting, and superior performance compared to graphene oxide-supported variants. The catalyst SBA-15-B-Pd has shown particular promise for industrial applications due to its high activity, selectivity, and reusability over multiple reaction cycles.

Green Oxidation Methodologies

Recent developments in palladium-catalyzed oxidation have focused on developing more environmentally sustainable processes. Research has demonstrated that palladium/iron catalyst systems can achieve Wacker-type oxidation under mild conditions using atmospheric oxygen without additional oxidants. This approach significantly reduces the environmental impact compared to traditional methods requiring stoichiometric oxidants.

The development of ligand-free palladium acetate catalyst systems has further simplified the oxidation process while maintaining high efficiency. These systems use hydrogen peroxide as the sole oxidant and operate without additional ligands, reducing both cost and environmental impact. The catalyst system demonstrates excellent performance in styrene oxidation with high conversion rates and selectivity toward desired aldehyde products.

Biotechnological Production

Enzymatic Conversion Using Styrene Oxide Isomerase

Styrene oxide isomerase represents a highly specific and efficient biocatalyst for phenylacetaldehyde production from styrene oxide. This enzyme, designated as EC 5.3.99.7, catalyzes the cofactor-independent isomerization of styrene oxide to phenylacetaldehyde and has been extensively characterized from various bacterial sources.

Enzyme Sources and Characteristics

Multiple bacterial species have been identified as sources of highly active styrene oxide isomerase enzymes. Rhodococcus opacus 1CP produces an enzyme with exceptional specific activity of approximately 370 U mg⁻¹, representing the highest activity reported for this enzyme class. The enzyme demonstrates remarkable stability across wide pH and temperature ranges, operates independently of cofactors, and can convert a spectrum of substituted styrene oxides.

Sphingopyxis sp. Kp5.2 produces a styrene oxide isomerase with notable resistance to product inhibition compared to other characterized enzymes. This enzyme shows considerable activity of 3.1 U mg⁻¹ and demonstrates enhanced stability during extended reaction periods. Phylogenetic analysis has revealed that the SOI from strain Kp5.2 occupies an exceptional position among characterized enzymes, suggesting unique structural features contributing to its superior properties.

Pseudomonas fluorescens ST has been extensively studied for its styrene oxide isomerase production, with the enzyme showing specific activity of 10.9±1.2 U mg⁻¹. This system has been successfully implemented in heterologous expression systems, particularly Escherichia coli, for enhanced enzyme production and biotechnological applications.

Heterologous Expression Systems

Heterologous expression of styrene oxide isomerase genes in Escherichia coli has enabled significant improvements in enzyme production and process development. Studies comparing native and codon-optimized genes from different bacterial sources have achieved specific enzyme activities ranging from 10.9±1.2 to 61.9±7.5 U mg⁻¹ depending on the source organism and optimization strategy.

The most remarkable achievement in heterologous expression involves the use of StyC-Kp5.2 enzyme, which achieved complete conversion of 150 mM styrene oxide to phenylacetaldehyde with significantly improved stability toward product inhibition. This system has demonstrated the synthesis of more than 300 mM product (>36 g L⁻¹) from 400 mM substrate with 150 U of enzyme within 60-120 minutes, representing the highest product concentration achieved with this enzyme class.

Enzyme Engineering and Optimization

Recent advances in enzyme engineering have focused on enhancing styrene oxide isomerase performance through directed evolution and rational design approaches. Research has demonstrated that fusion tags and microfluidics-based screening technologies can significantly improve enzyme activity and enantioselectivity. These engineering efforts have achieved phenylacetaldehyde production levels up to 405 g L⁻¹, rivaling the productivity of chemical synthesis systems.

The structural characterization of styrene oxide isomerase has revealed important mechanistic insights that guide engineering efforts. The enzyme contains an iron-containing heme group similar to hemoglobin, which binds the epoxide ring and facilitates the efficient isomerization reaction. This structural understanding has enabled targeted modifications to enhance enzyme stability, substrate specificity, and product tolerance.

Microbial Metabolic Engineering Approaches

Metabolic engineering represents a powerful approach for developing microbial cell factories capable of producing phenylacetaldehyde from simple carbon sources. This strategy involves the construction of biosynthetic pathways that can convert readily available substrates into target compounds while minimizing by-product formation.

Escherichia coli Engineering Strategies

Escherichia coli has emerged as the preferred host organism for phenylacetaldehyde production due to its well-characterized metabolism, genetic tractability, and robust growth characteristics. The development of reduced aromatic aldehyde reduction (RARE) strains has addressed a major challenge in aldehyde accumulation by eliminating competing pathways that convert aldehydes to alcohols.

The RARE strain approach involves systematic deletion of aldehyde reductase genes, particularly those encoding enzymes that convert phenylacetaldehyde to phenethyl alcohol. This strategy has enabled the construction of biosynthetic pathways for phenylacetic acid production from phenylalanine with transformation yields reaching approximately 94% without detectable phenethyl alcohol formation.

A complete biosynthetic pathway has been established in E. coli through heterologous expression of three key enzymes: aminotransferase (ARO8) from Saccharomyces cerevisiae for phenylalanine conversion to phenylpyruvate, keto acid decarboxylase (KDC) for phenylpyruvate decarboxylation to phenylacetaldehyde, and aldehyde dehydrogenase H (AldH) for phenylacetaldehyde oxidation to phenylacetic acid. This pathway demonstrates the potential for industrial-scale production of aromatic compounds from renewable feedstocks.

Pathway Optimization and Flux Control

Metabolic flux analysis has revealed that phenylpyruvate availability from glucose through the expanded shikimate pathway can be limiting for high-level phenylacetaldehyde production. Alternative strategies involve direct feeding of phenylalanine as substrate, which has achieved phenylacetic acid production levels of 772.9±26.80 mg L⁻¹ in shake flask cultures.

The optimization of enzyme expression levels and ratios has proven critical for pathway efficiency. Studies have demonstrated that balanced expression of ARO8, KDC, and AldH enzymes maximizes product formation while minimizing metabolic burden on the host organism. Codon optimization of heterologous genes has further improved enzyme expression levels and overall pathway performance.

Alternative Microbial Hosts

Beyond E. coli, several other microbial hosts have been investigated for phenylacetaldehyde production. Corynebacterium glutamicum has shown promise as a platform organism due to its natural ability to produce aromatic amino acids and its robust physiological characteristics. Engineering efforts have focused on redirecting carbon flux toward aromatic aldehyde formation while preventing rapid conversion to alcohol products.

Pseudomonas species have been extensively studied for their natural styrene degradation pathways, which include phenylacetaldehyde as a key intermediate. These organisms possess sophisticated regulatory systems for controlling aromatic compound metabolism, including two-component signal-transducing systems, quinoprotein alcohol dehydrogenases, and specialized transport mechanisms.

Integrated Bioprocess Development

The development of integrated bioprocesses combines fermentation and biotransformation approaches to achieve high-level phenylacetaldehyde production from renewable substrates. Two-phase cultivation systems using aqueous and organic phases have enabled enhanced product recovery while maintaining biological activity. These systems employ biodegradable solvents such as ethyl oleate or biodiesel to extract products continuously, preventing accumulation of potentially toxic aldehydes.

Coupled fermentation and biotransformation approaches have achieved phenylacetaldehyde production levels of 10.4 g L⁻¹ from glucose or glycerol feedstocks. These processes integrate sugar metabolism with engineered biosynthetic pathways to provide a complete route from renewable carbon sources to high-value aromatic aldehydes.

Green Chemistry Innovations in Synthesis

Green chemistry principles have driven significant innovations in phenylacetaldehyde synthesis, focusing on waste reduction, energy efficiency, and the use of environmentally benign reagents and processes. These approaches address the environmental challenges associated with traditional synthetic methods while maintaining or improving process efficiency.

Solvent-Free and Aqueous Synthesis Methods

The development of solvent-free synthesis methods has emerged as a major advancement in green phenylacetaldehyde production. Research has demonstrated that styrene oxide isomerization can be effectively conducted in gas-phase systems without organic solvents, achieving high selectivity and reduced environmental impact [1]. These methods eliminate the need for volatile organic compounds while providing excellent atom economy and minimal waste generation.

Aqueous synthesis approaches have gained attention for their environmental compatibility and operational simplicity. Studies have shown that phenylacetaldehyde can be produced through enzymatic conversion in aqueous buffer systems with high efficiency. The use of water as the primary solvent eliminates concerns about organic solvent disposal and reduces overall process costs.

Innovative solvent systems have been developed that combine green chemistry principles with high catalytic efficiency. Research has demonstrated that ethanol/water mixtures can serve as effective media for palladium-catalyzed allylic functionalization reactions under ambient conditions. These systems achieve high turnover frequencies while operating at room temperature to 50°C with air as the oxidant, representing a significant advance in sustainable catalysis.

Biocatalytic Green Synthesis

Enzymatic synthesis represents one of the most environmentally compatible approaches for phenylacetaldehyde production. Styrene oxide isomerase offers exceptional specificity, operates under mild conditions, and produces minimal by-products compared to chemical alternatives. The enzyme systems function without cofactor requirements and can achieve complete substrate conversion with high product selectivity.

Cascade biocatalysis has enabled the development of modular synthesis platforms that combine multiple enzymatic steps for efficient phenylacetaldehyde formation. These systems employ engineered Escherichia coli expressing multiple enzymes to achieve one-pot biotransformation from aromatic amino acids to aldehydes with conversion efficiencies exceeding 97%.

The development of immobilized enzyme systems has further enhanced the sustainability of biocatalytic processes by enabling enzyme reuse and continuous operation. These systems maintain high catalytic activity over extended periods while facilitating product separation and enzyme recovery.

Electrochemical Green Synthesis

Electrochemical synthesis represents an innovative approach to environmentally sustainable phenylacetaldehyde production. Research has demonstrated that indirect electrochemical oxidation of phenylethane using manganese(III) mediators can achieve high yields while enabling complete mediator recycling. This approach eliminates the discharge of acid and basic effluents that characterize traditional chemical processes.

The electrochemical system operates through manganese(II) electrolysis to manganese(III), followed by chemical oxidation of phenylethane to phenylacetaldehyde. High current efficiency and phenylacetaldehyde yield can be achieved at 60% sulfuric acid concentration, with the electrolytic mediator being completely recyclable. This process represents a significant advance in wastewater minimization for phenylacetaldehyde production.

Studies have shown that organic impurities causing catalyst deactivation can be effectively removed through activated carbon treatment and ethanol washing, enabling sustained catalyst performance over multiple cycles. The electrochemical approach offers the potential for zero-waste discharge while maintaining high product yields and process efficiency.

Microwave-Assisted and Flow Chemistry

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods for phenylacetaldehyde production. Research has demonstrated that microwave irradiation can accelerate styrene oxide isomerization reactions while reducing energy consumption and reaction times [3]. These methods enable precise temperature control and uniform heating, leading to improved selectivity and reduced side product formation.

Flow chemistry approaches have been developed to enhance process efficiency and safety in phenylacetaldehyde synthesis. Continuous flow systems enable better heat and mass transfer compared to batch processes while providing enhanced safety through reduced reagent inventory and improved containment. These systems are particularly advantageous for reactions involving potentially hazardous intermediates or products.

The integration of microwave heating with flow chemistry has created highly efficient synthesis platforms that combine rapid heating with continuous processing. These hybrid approaches achieve exceptional energy efficiency while maintaining high product quality and process safety.

Sustainable Feedstock Utilization

The development of synthesis routes using renewable feedstocks represents a fundamental shift toward sustainable phenylacetaldehyde production. Research has focused on utilizing biomass-derived aromatics and bio-based alcohols as starting materials rather than petroleum-derived precursors. These approaches leverage the natural abundance of aromatic amino acids and plant-derived alcohols to create sustainable synthesis pathways.

Biotechnological approaches using glucose and glycerol as carbon sources have achieved significant success in phenylacetaldehyde production. These processes employ engineered microorganisms to convert simple sugars into complex aromatic aldehydes through sophisticated metabolic pathways, providing a renewable alternative to petrochemical synthesis.

Purity

Physical Description

Solid

Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

195.0 °C

Heavy Atom Count

Density

LogP

1.78 (LogP)

1.78

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (99.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (77.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (96.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (77.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Desmosterol

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

Interaction pattern of histidine, carnosine and histamine with methylglyoxal and other carbonyl compounds

Raheleh Ghassem Zadeh, Varoujan YaylayanPMID: 33933976 DOI: 10.1016/j.foodchem.2021.129884

Abstract

The ability of histidine to scavenge sugar-derived 1,2-dicarbonyl compounds was investigated using aqueous methanolic model systems containing histidine or histamine in the presence of glucose, methylglyoxal, or glyoxal. The samples were prepared either at room temperature (RT) or at 150 °C and analyzed using ESI-qTOF-MS/MS and isotope labeling technique. Replacing glucose with [U-C

]glucose allowed the identification of glucose carbon atoms incorporated in the products. Various sugar-generated carbonyl compounds ranging in size from C1 to C6 were captured by histidine or histamine. The majority of the fragments incorporated were either C3 or C2 units originating from glyoxal (C2) or methylglyoxal (C3). The ESI-qTOF-MS/MS analysis indicated that histamine could react with either of the two carbonyl carbons of methylglyoxal utilizing the α-amino group and/or the imidazolium moiety. Furthermore, when histidine was added to 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generating model system, it completely suppressed the formation of PhIP due to scavenging of phenylacetaldehyde.

The Use of Sour and Sweet Whey in Producing Compositions with Pleasant Aromas Using the Mold

Kamila Szudera-Kończal, Kamila Myszka, Piotr Kubiak, Małgorzata A MajcherPMID: 32865406 DOI: 10.1021/acs.jafc.0c03979

Abstract

Fermented products with a pleasant aroma and with strong honey, rose, and fruit odor notes were developed through the biotransformation of a medium containing sour or sweet whey with the addition of l-phenylalanine by themold. In order to obtain the strong honey-rose aroma,

strains were screened and fermentation conditions were optimized to achieve a preferable ratio (>1) of phenylacetaldehyde to 2-phenylethanol by the Ehrlich pathway. This allowed post-fermentation products with the ratio of concentrations of phenylacetaldehyde to 2-phenylethanol being 1.7:1. Additionally, the use of gas chromatography-olfactometry (GC-O) analysis and the calculation of odor activity values (OAVs) allowed 10 key odorants to be identified in post-fermentation products. The highest OAVs were found for phenylacetaldehyde with a honey odor in both sour and sweet whey cultures (3010 and 1776, respectively). In the variant with sour whey, the following compounds with the highest OAVs were 3-methyl-1-butanol (131), 3-(methylthio)-propanal (119), 3-methylbutanal (90), dimethyl trisulfide (71), 2,3-butanedione (37), and 2-phenylethanol (29). In the post-fermentation product with sweet whey, the following compounds with the highest OAVs were 3-(methylthio)-propanal (112), dimethyl trisulfide (69), and 2,3-butanedione (41).

Caffeic acid assists microwave heating to inhibit the formation of mutagenic and carcinogenic PhIP

Nana Zhang, Yanfang Chen, Yueliang Zhao, Daming Fan, Lijie Li, Bowen Yan, Guanjun Tao, Jianxin Zhao, Hao Zhang, Mingfu WangPMID: 32092610 DOI: 10.1016/j.foodchem.2020.126447

Abstract

The inhibitory effect of caffeic acid on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) was investigated in chemical model systems under microwave heating (MW). A mechanistic study was subsequently carried out to identify the inhibitory mechanism. The results showed that both for conductive heating (CV) and MW, the inhibition of PhIP increased with the concentration of caffeic acid but decreased with the prolongation of heating time. The inhibition on PhIP under MW was always higher than under CV, which were dominated by the difference in dielectric loss (ε″). UPLC-MS analysis showed that caffeic acid releases a COmolecule to produce 4-vinylcatechol which can form adducts with phenylacetaldehyde, thus reducing its availability for PhIP formation. The structure of adduct was characterized as 3-(3,4-dihydroxyphenyl)-2-phenylbutanal with a molecular weight of 256. The findings indicate that trapping of phenylacetaldehyde by 4-vinylcatechol is a key mechanism of caffeic acid in inhibiting PhIP formation.

RIFM fragrance ingredient safety assessment, phenylacetaldehyde, CAS Registry Number 122-78-1

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32835729 DOI: 10.1016/j.fct.2020.111658

Abstract

The existing information supports the use of this material as described in this safety assessment. The material (phenylacetaldehyde) was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. Data show that phenylacetaldehyde is not genotoxic and provide a calculated margin of exposure (MOE) > 100 for the repeated dose and developmental and reproductive toxicity endpoints. Data from phenylacetaldehyde provided a No Expected Sensitization Induction Level (NESIL) of 590 μg/cmfor the skin sensitization endpoint. The local respiratory toxicity endpoint was completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to phenylacetaldehyde was below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoint was completed based on data and ultraviolet (UV) spectra; phenylacetaldehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; phenylacetaldehyde was not found to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) environmental standards and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]) are <1.

Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems

Raheleh Ghassem Zadeh, Varoujan YaylayanPMID: 31088047 DOI: 10.1021/acs.jafc.9b02286

Abstract

In situ generation of efficient carbonyl trapping agents from amino acids during food processing can be considered a useful approach to control the accumulation of harmful Maillard reaction products in food. Tryptophan is one such amino acid that can be used to generate carbonyl trapping agents. Indole, the main thermal degradation product of tryptophan, is known to react with simple aldehydes through electrophilic aromatic substitution type reactions mainly at carbon positions 2 and 3 in addition to the ring nitrogen. The ability of indole to scavenge three moles of reactive aldehydes per mole of indole such as formaldehyde, methylglyoxal, and phenylacetaldehyde was investigated using model systems containing tryptophan or indole. The model systems were either (a) heated in an aqueous solution in stainless steel reactors at specified time and temperatures and analyzed by qTOF-MS/MS or (b) directly pyrolyzed and analyzed by GC/MS using isotope labeling technique. Unlike the other aldehydes, the initial alcohol formed with phenylacetaldehyde was able to dehydrate and form an stable conjugated system with the indole. In general, indole was able to capture three moles of paraformaldehyde, three moles of methylglyoxal and three moles of phenylacetaldehyde and suppress the formation of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generated in a model system.Changes in Red Wine Composition during Bottle Aging: Impacts of Grape Variety, Vineyard Location, Maturity, and Oxygen Availability during Aging

Xinyi Zhang, Nikolaos Kontoudakis, Katja Šuklje, Guillaume Antalick, John W Blackman, Douglas N Rutledge, Leigh M Schmidtke, Andrew C ClarkPMID: 32066244 DOI: 10.1021/acs.jafc.9b07164

Abstract

This work investigated the influence of grape variety, vineyard location, and grape harvest maturity, combined with different oxygen availability treatments, on red wine composition during bottle aging. Chemometric analysis of wine compositional data (i.e., wine color parameters, SO, metals, and volatile compounds) demonstrated that the wine samples could be differentiated according to the different viticultural or bottle-aging factors. Grape variety, vineyard location, and grape maturity showed greater influence on wine composition than bottle-aging conditions. For most measured wine compositional variables, the evolution patterns adopted from the viticultural factors were not altered by oxygen availability treatment. However, contrasting evolution patterns for some variables were observed according to specific viticultural factors, with examples including dimethyl sulfide, phenylacetaldehyde, maltol, and β-damascenone for vineyard locations, 2-methylbutanal, 1,4-cineole, and linalool for grape variety, and methanethiol, methional, and homofuraneol for grape maturity.

Horizontal transmission of Metarhizium anisopliae between Spoladea recurvalis (Lepidoptera: Crambidae) adults and compatibility of the fungus with the attractant phenylacetaldehyde

Selpha Opisa, Hannalene du Plessis, Komivi S Akutse, Komi K M Fiaboe, Sunday EkesiPMID: 30980879 DOI: 10.1016/j.micpath.2019.04.010

Abstract

The compatibility of the entomopathogenic fungus Metarhizium anisopliae ICIPE 30 which was proved to be pathogenic to adult Spoladea recurvalis, and phenylacetaldehyde (PAA) floral attractant for lepidopteran moths, was investigated under laboratory and field conditions through spatial and temporal separations. Horizontal transmission of M. anisopliae ICIPE 30 between adult S. recurvalis and the number of conidia picked up by a single moth from the autoinoculation device were also determined under laboratory tests. When freshly emerged moths were inoculated with fungal conidia ("donors") and maintained together with an equal number of untreated freshly emerged moths ("recipients") in the laboratory, they were able to transmit infection to untreated moths resulting to 76.9% mortality with an LTvalue of 6.9 days. The quantity of conidia a moth could acquire and retain from the autoinoculation device in the laboratory was assessed at 0, 24, 48, and 72 h post-inoculation. The overall mean number of conidia acquired by a single moth was significantly higher immediately after exposure (0 h) (14.3 ± 2.5 × 10

) than at 24, 48, and 72 h after inoculation (F = 10.26, Df = 3,8, P = 0.003), though a single moth still retained 4.6 ± 0.9 × 10

conidia 72 h post inoculation. Laboratory results showed that PAA completely inhibited the germination of the conidia 8 days post exposure, while the conidial viability was not affected in the control treatment without PAA. Under field conditions, the inhibitory effects of PAA on conidial germination was minimized by placing it at a distance of 5-10 cm from M. anisopliae isolate ICIPE 30 conidia. There was no significant difference in conidial germination in the control treatment and in treatments where PAA was placed at 5 cm and 10 cm away from M. anisopliae isolate ICIPE 30. Conidial germination was low in the autoinoculation device that had PAA directly exposed to the fungus. PAA is therefore compatible with M. anisopliae ICIPE 30 for use in integrated management of S. recurvalis, if spatially separated 5 cm away from the fungus and could thus be combined in an autocontamination devices for the control of S. recurvalis.

Phenylacetaldehyde synthase 2 does not contribute to the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in poplar

Jan Günther, Axel Schmidt, Jonathan Gershenzon, Tobias G KöllnerPMID: 31532355 DOI: 10.1080/15592324.2019.1668233

Abstract

In response to herbivory, poplar produces among other compounds the volatile alcohol 2-phenylethanol and its corresponding glucoside 2-phenylethyl-β-D-glucopyranoside. While the free alcohol is released only upon herbivory, the glucoside accumulates also in undamaged leaves, but increases after herbivore feeding. Recently we showed that 2-phenylethanol and its glucoside are biosynthesized via separate pathways in. The phenylacetaldehyde synthase PtAAS1 plays a central role in the

formation of herbivory-induced volatile 2-phenylethanol, while the phenylalanine decarboxylase PtAADC1 initiates a pathway responsible for the herbivory-induced production of 2-phenylethyl-β-D-glucopyranoside. Besides PtAAS1,

possesses another aromatic aldehyde synthase PtAAS2 with

enzymatic activity comparable to that of PtAAS1. However, in contrast to

, which is exclusively expressed in herbivory-damaged leaves,

was found to be expressed at constant levels in both damaged and undamaged leaves. Thus it has been hypothesized that PtAAS2 provides phenylacetaldehyde as substrate for the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in undamaged

trees. By generating RNAi-mediated

knockdown plants, we show here that despite the similar activities of PtAAS1 and PtAAS2

, the latter enzyme does not contribute to the biosynthesis of 2-phenylethyl-β-D-glucopyranoside

. Based on the recent finding that phenylpyruvic acid accumulates in undamaged poplar leaves, the constitutive formation of the glucoside may now be suggested to proceed via the Ehrlich pathway, which begins with the conversion of phenylalanine into phenylpyruvic acid.

Traceability of Functional Volatile Compounds Generated on Inoculated Cocoa Fermentation and Its Potential Health Benefits

Jatziri Mota-Gutierrez, Letricia Barbosa-Pereira, Ilario Ferrocino, Luca CocolinPMID: 31010207 DOI: 10.3390/nu11040884